(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans
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Overview
Description
(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclobutane ring formation reaction, followed by the introduction of the hydroxyl and carboxylic acid groups through subsequent reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on a cyclobutane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
1812175-29-3 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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